Detajmium bitartrate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

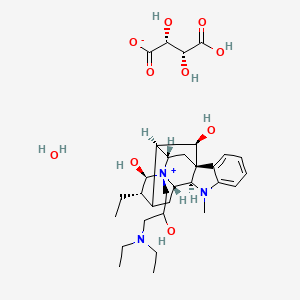

Detajmium bitartrate hydrate is a compound that has garnered attention in various scientific circles due to its unique properties and potential applications. It is a salt formed from the combination of detajmium, an organic molecule, and bitartrate, a derivative of tartaric acid. The bitartrate component acts as a stabilizing agent, facilitating the delivery and absorption of detajmium in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of detajmium bitartrate hydrate involves the reaction of detajmium with bitartrate under controlled conditions. The process typically requires the use of solvents such as ethanol or water to dissolve the reactants. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired product. The resulting solution is then subjected to crystallization to obtain this compound in its pure form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-efficiency reactors. The process is optimized to maximize yield and purity while minimizing waste. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Detajmium bitartrate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of detajmium, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Detajmium bitartrate hydrate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is employed in studies related to cellular metabolism and signaling pathways.

Industry: It is used in the production of pharmaceuticals and as an additive in certain industrial processes.

Mechanism of Action

The primary mechanism of action of detajmium bitartrate hydrate revolves around its interaction with cellular receptors. These receptors are typically proteins located on the surface of cells that respond to specific molecules. Detajmium binds to these receptors in a highly specific manner, initiating a cascade of intracellular events. This binding triggers a conformational change in the receptor, activating various signaling pathways within the cell .

One of the significant pathways influenced by this compound is the cyclic AMP (cAMP) pathway. The activation of this pathway leads to the production of cAMP, a secondary messenger that plays a crucial role in transmitting signals from the cell surface to its interior. cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, altering their activity and thereby modulating cellular functions .

Comparison with Similar Compounds

Detajmium bitartrate hydrate is unique in its structure and properties. Similar compounds include other indole alkaloids and bitartrate salts. Some of these compounds are:

Ajmaline: Another indole alkaloid with similar pharmacological properties.

Quinidine: A bitartrate salt used in the treatment of arrhythmias.

Tartaric Acid Derivatives: Various derivatives of tartaric acid that share some chemical properties with this compound.

This compound stands out due to its specific interaction with cellular receptors and its ability to modulate multiple signaling pathways, making it a valuable compound in scientific research and therapeutic applications .

Properties

CAS No. |

53862-81-0 |

|---|---|

Molecular Formula |

C31H49N3O10 |

Molecular Weight |

623.7 g/mol |

IUPAC Name |

(1R,9R,10S,13S,14R,15R,16S,17R,18R)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate;hydrate |

InChI |

InChI=1S/C27H42N3O3.C4H6O6.H2O/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10;/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10);1H2/q+1;;/p-1/t16?,17-,18?,21-,22-,23+,24-,25+,26+,27+,30-;1-,2-;/m01./s1 |

InChI Key |

DOHVHMBOUQUKBP-KKDVJSCKSA-M |

Isomeric SMILES |

CC[C@@H]1[C@H]([N@+]2([C@H]3CC1[C@@H]4[C@@H]2C[C@@]5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)CC(CN(CC)CC)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.O |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.